molecular formula C5H12NO5P B14271650 N-(3-Phosphonopropyl)glycine CAS No. 140151-47-9

N-(3-Phosphonopropyl)glycine

Cat. No.: B14271650
CAS No.: 140151-47-9
M. Wt: 197.13 g/mol
InChI Key: KZMNPRNCJFFNRZ-UHFFFAOYSA-N
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Description

N-(3-Phosphonopropyl)glycine is an organic compound with the molecular formula C5H12NO5P It is a derivative of glycine, where a phosphonopropyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Phosphonopropyl)glycine can be synthesized through several methods. One common approach involves the reaction of glycine with 3-chloropropylphosphonic acid under basic conditions. The reaction typically proceeds as follows:

  • Glycine is dissolved in an aqueous solution.
  • 3-Chloropropylphosphonic acid is added to the solution.
  • The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phosphonopropyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

N-(3-Phosphonopropyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in modulating neurotransmitter activity.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(3-Phosphonopropyl)glycine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter activity. The compound’s phosphonopropyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Phosphonomethylglycine: Another derivative of glycine with a phosphonomethyl group.

    N-(2-Phosphonoethyl)glycine: A similar compound with a phosphonoethyl group.

Uniqueness

N-(3-Phosphonopropyl)glycine is unique due to its specific phosphonopropyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurotransmitter modulation and the development of new therapeutic agents.

Properties

CAS No.

140151-47-9

Molecular Formula

C5H12NO5P

Molecular Weight

197.13 g/mol

IUPAC Name

2-(3-phosphonopropylamino)acetic acid

InChI

InChI=1S/C5H12NO5P/c7-5(8)4-6-2-1-3-12(9,10)11/h6H,1-4H2,(H,7,8)(H2,9,10,11)

InChI Key

KZMNPRNCJFFNRZ-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(=O)O)CP(=O)(O)O

Origin of Product

United States

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